4-(アミノメチル)安息香酸tert-ブチル

概要

説明

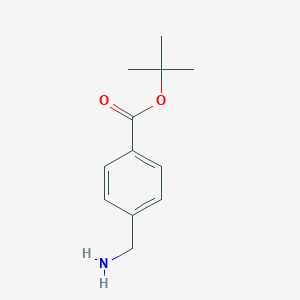

Tert-butyl 4-(aminomethyl)benzoate: is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is commonly used as a reactant in the preparation of various chemical compounds, including benzimidazoles and analogs, which are known for their use as protein kinase inhibitors .

科学的研究の応用

医薬品化学と創薬

4-(アミノメチル)安息香酸tert-ブチルは、生物活性分子の合成のための貴重なビルディングブロックとして役立ちます。研究者は、癌治療に重要な新しい抗葉酸薬の設計におけるその可能性を探求してきました。 これらの抗葉酸薬は、DNA合成に関与する酵素を阻害し、それにより腫瘍細胞の増殖を抑制します . また、化合物の構造により、さらなる創薬のための興味深い候補となります。

プロテインキナーゼ阻害剤

この化合物は、プロテインキナーゼ阻害剤としての使用について調査されてきました。プロテインキナーゼは細胞シグナル伝達経路において重要な役割を果たし、癌を含むさまざまな疾患に関与しています。 4-(アミノメチル)安息香酸tert-ブチルは、特定のキナーゼに対して阻害効果を示す可能性があり、標的療法に関連しています .

有機合成と化学変換

研究者は、4-(アミノメチル)安息香酸tert-ブチルを有機合成における汎用的な試薬として使用してきました。それは、アミド化、アシル化、環化などのさまざまな反応に関与します。 その独自の構造により、官能基を導入することができ、複雑な分子の構築に役立ちます .

ピラゾール誘導体

ある研究では、4-(アミノメチル)安息香酸tert-ブチルがピラゾール誘導体の合成に使用されました。これらの化合物は、炎症性疾患の治療のための有効なPDE4(ホスホジエステラーゼ4)阻害剤として有望視されています。 他のスルフィンアミドよりもtert-ブチルスルフィンアミドを選択したことで、収率とジアステレオ選択性に影響を与え、この文脈におけるその重要性を強調しました .

計算化学と分子シミュレーション

4-(アミノメチル)安息香酸tert-ブチルは、Amber、GROMACS、Avogadro、Pymol、Chimera、Blender、およびVMDなどのプログラムを使用して計算的にモデル化できます。 研究者は、その挙動、相互作用、および構造的特性をシミュレートすることができ、創薬を支援し、生物系におけるその挙動を理解するのに役立ちます .

化学教育と研究

興味深い構造を持つ化合物として、4-(アミノメチル)安息香酸tert-ブチルは、化学教育において関連性があります。それは、エステル、アミン、および有機合成に関連する概念を教えるための例として役立ちます。 さらに、研究におけるその用途は、化学知識の進歩に貢献しています .

作用機序

Target of Action

Tert-butyl 4-(aminomethyl)benzoate is a chemical compound used as a building block in the synthesis of antifolates . Antifolates are a class of drugs that inhibit the activity of folic acid, a vitamin that is essential for cell growth and reproduction. The primary targets of antifolates are enzymes involved in the folic acid pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) .

Mode of Action

Tert-butyl 4-(aminomethyl)benzoate, as a precursor to antifolates, interacts with its targets by mimicking the structure of folic acid. This allows the compound to bind to the active sites of enzymes like DHFR and TS, inhibiting their function . The inhibition of these enzymes disrupts the synthesis of nucleotides, which are essential components of DNA and RNA. This leads to a halt in cell growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by tert-butyl 4-(aminomethyl)benzoate, through its antifolate products, is the folic acid pathway. This pathway is crucial for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA . By inhibiting enzymes in this pathway, the compound disrupts nucleotide synthesis, leading to a halt in DNA replication and cell division .

Result of Action

The molecular and cellular effects of tert-butyl 4-(aminomethyl)benzoate’s action are primarily due to the inhibition of the folic acid pathway . This results in a decrease in the availability of purines and pyrimidines for DNA and RNA synthesis, leading to a halt in cell growth and replication . This makes antifolates, and by extension tert-butyl 4-(aminomethyl)benzoate, potentially useful in the treatment of diseases characterized by rapid cell growth, such as cancer .

生化学分析

Biochemical Properties

It is known that it can participate in various biochemical reactions due to its aminomethyl and benzoate groups

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions:

From Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate: One common method involves the synthesis of tert-butyl 4-(aminomethyl)benzoate from benzyl 4-(tert-butoxycarbonyl)benzylcarbamate.

Substitution Reaction: Another method involves the substitution reaction of 4-methyl benzoic acid with chlorine to obtain 4-chloromethyl benzoic acid, followed by a reaction with potassium tert-butoxide.

Industrial Production Methods: The industrial production methods for tert-butyl 4-(aminomethyl)benzoate typically involve large-scale synthesis using the above-mentioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions:

Oxidation: Tert-butyl 4-(aminomethyl)benzoate can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.

Reduction: The compound can be reduced using hydrogen and palladium on activated charcoal in methanol.

生物活性

- Molecular Formula : C₁₂H₁₇NO₂

- Molecular Weight : 207.27 g/mol

- Structural Features :

- Tert-butyl group: Commonly used as a protective group in organic synthesis.

- Aminomethyl group: Imparts potential reactivity and biological activity.

Biological Activity Overview

While direct studies on the biological activity of tert-butyl 4-(aminomethyl)benzoate are sparse, its structural analogs, particularly 4-(aminomethyl)benzoic acid, have been documented for various pharmacological effects. These effects include:

- Antithrombotic Activity : Derivatives of aminobenzoic acids have shown inhibitory effects on blood coagulation factors, suggesting potential applications in treating thrombotic disorders .

- Antiviral Potential : Research on related compounds indicates that 4-(aminomethyl)benzamides can inhibit viral entry, specifically against Ebola and Marburg viruses . This suggests that tert-butyl 4-(aminomethyl)benzoate could have similar antiviral properties, warranting further investigation.

Inhibition of Plasminogen Activity

A study indicated that certain derivatives of aminobenzoic acids could inhibit plasmin and plasminogen activity, which are crucial in hemostasis. This suggests that tert-butyl 4-(aminomethyl)benzoate might also exhibit similar properties due to its structural resemblance .

Antioxidant Activity

Although specific studies on the antioxidant properties of tert-butyl 4-(aminomethyl)benzoate are lacking, related compounds have demonstrated significant antioxidant activity through various assays (e.g., ABTS and FRAP assays). These assays measure the ability of compounds to scavenge free radicals and reduce oxidative stress .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 4-aminobenzoate | C₁₁H₁₅NO₂ | Lacks the aminomethyl group; primarily used as an intermediate. |

| Tert-butyl 4-(2-aminoethyl)benzoate | C₁₃H₁₉NO₂ | Contains a longer amine chain; may exhibit different biological activities. |

| Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate | C₁₄H₁₉NO₄ | A carbamate derivative; used in peptide synthesis. |

This table highlights the unique structural features of related compounds, emphasizing the potential for diverse biological activities stemming from slight modifications in chemical structure.

Synthesis Methods

The synthesis of tert-butyl 4-(aminomethyl)benzoate can be achieved through various organic synthetic routes. These methods enhance accessibility for further research and application development, particularly in medicinal chemistry.

特性

IUPAC Name |

tert-butyl 4-(aminomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEJUWBZSJVVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561183 | |

| Record name | tert-Butyl 4-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107045-28-3 | |

| Record name | tert-Butyl 4-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(aminomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。